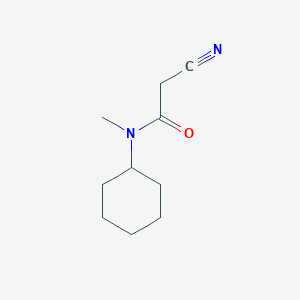

2-cyano-N-cyclohexyl-N-methylacetamide

Description

Contextualization within Amide and Cyanoacetamide Chemistry

Amides are a cornerstone of organic chemistry and biochemistry, forming the backbone of proteins and finding widespread use in the pharmaceutical and polymer industries. The N,N-disubstituted nature of the amide in 2-cyano-N-cyclohexyl-N-methylacetamide renders it more resistant to hydrolysis compared to primary and secondary amides. This stability is a valuable trait in the design of chemical intermediates and scaffolds.

The cyanoacetamide moiety is particularly noteworthy. Cyanoacetamides are highly reactive compounds that serve as important intermediates in the synthesis of a wide variety of heterocyclic compounds. tubitak.gov.tr The presence of the electron-withdrawing cyano group acidifies the alpha-protons, making the methylene (B1212753) group a reactive site for various chemical transformations.

Historical Perspective of Relevant Cyanoacetamide Synthons in Organic Synthesis

The utility of cyanoacetamide and its derivatives as building blocks in organic synthesis has a rich history. For decades, these compounds have been employed as versatile synthons, which are structural units within a molecule that can be formed or assembled by known or conceivable synthetic operations. Their polyfunctional nature, possessing both electrophilic and nucleophilic centers, allows for a diverse range of reactions. tubitak.gov.tr

Historically, cyanoacetamides have been instrumental in the synthesis of various heterocyclic systems, including pyridines, pyrimidines, thiazoles, and pyrazoles. ekb.eg These heterocyclic cores are prevalent in many biologically active molecules, highlighting the long-standing importance of cyanoacetamide chemistry in medicinal chemistry and drug discovery. The general reactivity of cyanoacetamides has been reviewed extensively, providing a foundation for understanding the potential synthetic pathways involving compounds like this compound. researchgate.netrsc.orgresearchgate.net

Contemporary Significance in Chemical Research and Development

In modern organic synthesis, the demand for functionalized molecules with precise three-dimensional structures continues to drive the exploration of novel synthons. N-substituted cyanoacetamides are of contemporary interest due to the ability to introduce a wide range of substituents, thereby tuning the steric and electronic properties of the resulting molecules. The synthesis of various N-substituted cyanoacetamides is a subject of ongoing research, with methods being developed to improve efficiency and substrate scope.

While specific applications for this compound are not prominently reported, its structure suggests potential as an intermediate in several modern synthetic strategies. For instance, the active methylene group could participate in Knoevenagel condensations, Michael additions, and other carbon-carbon bond-forming reactions. The N-cyclohexyl and N-methyl groups can influence the solubility and conformational properties of any resulting larger molecules. The development of efficient synthetic routes to such N-substituted cyanoacetamides is crucial for their application in areas like the generation of compound libraries for drug screening and the synthesis of functional materials. Research into the synthesis of related compounds, such as 2-cyano-N-cyclohexylacetamide, demonstrates the ongoing interest in this class of molecules for creating novel heterocyclic systems. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-N-cyclohexyl-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-12(10(13)7-8-11)9-5-3-2-4-6-9/h9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXZDXBIPFRDGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyano N Cyclohexyl N Methylacetamide and Analogous Systems

Established Synthetic Routes to N-Substituted Cyanoacetamides

The preparation of N-substituted cyanoacetamides is commonly achieved through straightforward and well-documented chemical reactions. The primary approaches involve the formation of an amide bond between a suitable amine and a cyanoacetic acid derivative. researchgate.nettubitak.gov.tr

Nucleophilic Acyl Substitution Strategies

Nucleophilic acyl substitution is a foundational method for constructing the amide bond in N-substituted cyanoacetamides. masterorganicchemistry.com This reaction involves a nucleophilic amine attacking an electrophilic carbonyl carbon of a cyanoacetic acid derivative, leading to the displacement of a leaving group. masterorganicchemistry.com

Common variations of this strategy include:

Reaction of Amines with Alkyl Cyanoacetates: Secondary amines, such as N-cyclohexylmethylamine, can react with alkyl cyanoacetates like ethyl cyanoacetate (B8463686) or methyl cyanoacetate. researchgate.netresearchgate.netbeilstein-journals.org This reaction is a versatile and economical method for producing a wide array of cyanoacetamides. tubitak.gov.trnih.gov The process often involves heating the reactants, sometimes without a solvent (fusion method) or in a suitable solvent like ethanol. tubitak.gov.trresearchgate.net

Reaction with Cyanoacetylating Agents: More reactive cyanoacetylating agents can be employed. For instance, amines can be treated with chloroacetyl chloride followed by reaction with potassium cyanide to yield the corresponding cyanoacetamide. researchgate.net Another approach involves reacting an amine with cyanoacetic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), which facilitates amide bond formation. googleapis.com

The general mechanism for nucleophilic acyl substitution proceeds via an addition-elimination pathway, where the amine adds to the carbonyl group to form a tetrahedral intermediate, which then collapses to expel the leaving group (e.g., an alkoxide) and form the stable amide product. masterorganicchemistry.com

| Amine Nucleophile | Acyl Substrate | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| Primary/Secondary Amines | Ethyl Cyanoacetate | Heating/Reflux | N-Substituted Cyanoacetamide | researchgate.netresearchgate.net |

| Aryl Amines | Ethyl Cyanoacetate | Fusion at 150 °C (solvent-free) | Cyanoacetanilide Derivatives | tubitak.gov.tr |

| N,N-diethyl amine | Cyanoacetic Acid | Dicyclohexylcarbodiimide (DCC) | 2-cyano-N,N-diethylacetamide | googleapis.com |

| Amines | Chloroacetyl chloride, then KCN | Two-step process | N-Substituted Cyanoacetamide | researchgate.net |

Condensation Reactions in 2-Cyanoacetamide (B1669375) Synthesis

Condensation reactions represent a major pathway for synthesizing both the cyanoacetamide backbone and its derivatives. The term can refer to the condensation of an amine with cyanoacetic acid to form the amide, or the Knoevenagel condensation where the active methylene (B1212753) group of a pre-formed cyanoacetamide reacts with an aldehyde or ketone. researchgate.netnih.gov

For the synthesis of the primary amide structure, the direct condensation of an amine with cyanoacetic acid is a common approach. researchgate.netgoogleapis.com This reaction typically requires heat and often the removal of water to drive the equilibrium towards the product. The reaction of N,N-diethyl amine with cyanoacetic acid, for example, has been developed as a single-step process to produce 2-cyano-N,N-diethylacetamide. googleapis.com

Once the cyanoacetamide is formed, its highly acidic methylene protons are susceptible to Knoevenagel-type condensation reactions with aldehydes or ketones, usually in the presence of a basic catalyst like piperidine (B6355638) or ammonium (B1175870) acetate (B1210297). researchgate.netnih.govchemspider.com This reaction is not used to form 2-cyano-N-cyclohexyl-N-methylacetamide itself, but rather to derivatize it, for instance, by reacting it with various aldehydes to form α,β-unsaturated products. nih.govresearchgate.net

Advanced Synthetic Approaches Towards this compound

To improve reaction times, yields, and environmental footprint, advanced synthetic methods have been applied to the synthesis of cyanoacetamides and their derivatives.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ajrconline.org This technique has been successfully applied to the synthesis of N-substituted cyanoacetamides and their subsequent derivatization. jchps.comnih.govresearchgate.net Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. jchps.comajrconline.org

The synthesis of various 2-cyanoacetamide derivatives, such as those formed via Knoevenagel condensation, has been shown to be highly efficient under microwave conditions. nih.govresearchgate.net For example, the reaction of 2-cyanoacetamide with aldehydes using ammonium acetate as a catalyst can be completed in as little as 40 seconds under 160 W microwave irradiation. nih.gov Similarly, the synthesis of 2-cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamides demonstrated improved yields and significantly faster reaction rates with microwave irradiation compared to conventional heating. jchps.com This suggests that the synthesis of this compound from N-cyclohexylmethylamine and a cyanoacetate ester could also be significantly enhanced by using microwave-assisted protocols. jchps.comresearchgate.net

| Reaction Type | Conventional Method | Microwave-Assisted Method | Key Advantage of MWI | Reference |

|---|---|---|---|---|

| Synthesis of Thiazolidin-3-yl-acetamides | Lower Yields (e.g., 64-75%) | Higher Yields (e.g., 72-79%) | Increased reaction rate and yield | jchps.com |

| Knoevenagel Condensation | Reflux for several hours | Irradiation for 40 seconds | Drastic reduction in reaction time | nih.gov |

| Synthesis of Pyridine-2-one derivatives | Lower Yields (e.g., 60-80%) | Higher Yields (e.g., 81-85%) | Improved yields | researchgate.net |

Chemo- and Regioselective Synthesis

Cyanoacetamides are polyfunctional molecules with multiple reactive sites, including the amide nitrogen, the active methylene carbon, and the electrophilic carbons of the carbonyl and cyano groups. tubitak.gov.trekb.eg This complexity makes chemo- and regioselectivity crucial in their subsequent reactions.

While the synthesis of this compound itself from N-cyclohexylmethylamine and a cyanoacetic acid derivative is a straightforward amide formation, the concept of selectivity becomes paramount when using the product as a synthetic intermediate. For example, in reactions with bidentate reagents, the cyano and carbonyl groups can react to form a variety of heterocycles. researchgate.net The active methylene group can be selectively involved in condensation and substitution reactions. tubitak.gov.trekb.eg The choice of reagents and reaction conditions allows chemists to control which part of the molecule reacts, thus achieving chemo- and regioselective synthesis of more complex structures derived from the initial cyanoacetamide scaffold.

Precursors and Intermediate Derivatization in the Synthesis of Related Structures

N-substituted cyanoacetamides are highly versatile precursors for synthesizing a wide range of heterocyclic compounds. researchgate.nettubitak.gov.tr The strategic placement of the cyano, carbonyl, and active methylene functionalities allows for a variety of cyclization and derivatization reactions.

Synthesis of Pyridines and Quinolines: Cyanoacetamides can be condensed with β-ketoesters or 1,3-diketones to form substituted pyridine-2-ones. researchgate.net They are also key components in the Friedländer annulation, reacting with 2-aminobenzaldehydes to produce 2-aminoquinoline-3-carboxamides. nih.gov

Formation of Five-Membered Rings: The reaction of cyanoacetamides with reagents like hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazole (B372694) derivatives. researchgate.netresearchgate.net Similarly, reactions with thioglycolic acid can yield thiazole (B1198619) derivatives. ekb.eg

Use in Multicomponent Reactions (MCRs): Cyanoacetamides are fundamental building blocks in various MCRs. For example, they are used in Gewald three-component reactions, alongside a ketone and elemental sulfur, to produce highly substituted 2-aminothiophenes. beilstein-journals.orgnih.gov These MCRs provide rapid access to complex molecular scaffolds from simple starting materials. beilstein-journals.org

A close analog, 2-cyano-N-cyclohexylacetamide, has been synthesized and subsequently used to create acrylamide (B121943) derivatives via Knoevenagel condensation, which are then cyclized with hydrazine to form novel pyrazole compounds. researchgate.net This highlights the utility of the N-cyclohexyl cyanoacetamide core as an intermediate for building more complex, pharmacologically relevant structures.

Reactivity and Mechanistic Investigations of the 2 Cyano N Cyclohexyl N Methylacetamide Moiety

Exploration of Nucleophilic and Electrophilic Sites within the Cyanoacetamide Scaffold

The reactivity of the 2-cyano-N-cyclohexyl-N-methylacetamide scaffold is governed by a distribution of electron-rich (nucleophilic) and electron-poor (electrophilic) sites across the molecule. masterorganicchemistry.comnih.gov The presence of strong electron-withdrawing cyano (-C≡N) and acetamide (B32628) (-C(O)N-) groups significantly influences this distribution.

Electrophilic Centers:

Carbonyl Carbon (C=O): The carbon atom of the carbonyl group is highly electrophilic. The adjacent electronegative oxygen atom polarizes the carbon-oxygen double bond, creating a partial positive charge on the carbon and making it susceptible to attack by nucleophiles.

Cyano Carbon (C≡N): Similarly, the carbon atom of the nitrile group is also an electrophilic center. The triple bond to the electronegative nitrogen atom withdraws electron density, rendering this carbon a target for nucleophilic addition reactions.

Nucleophilic Centers:

Active Methylene (B1212753) Group (-CH₂-): The methylene group positioned between the cyano and carbonyl functions is termed an "active methylene" group. nih.gov The flanking electron-withdrawing groups increase the acidity of its protons. In the presence of a base, this group can be deprotonated to form a resonance-stabilized carbanion. This carbanion is a potent carbon nucleophile and is central to many of the molecule's key transformations.

Carbonyl Oxygen (C=O): The oxygen atom of the carbonyl group possesses lone pairs of electrons and can act as a nucleophile, particularly in protonation or coordination reactions.

Cyano Nitrogen (C≡N): The nitrogen atom of the cyano group also has a lone pair of electrons, allowing it to function as a nucleophilic site.

The interplay of these reactive sites allows the this compound moiety to participate in a wide array of chemical reactions, serving as a versatile precursor in organic synthesis.

Transformational Chemistry of the Active Methylene Group

The most significant feature of the this compound scaffold is its active methylene group. The high acidity of the α-protons allows for easy formation of a nucleophilic carbanion, which can then react with various electrophiles. nih.govasianpubs.org

A primary example of this reactivity is the Knoevenagel condensation, which involves the reaction of the active methylene compound with aldehydes or ketones. nih.gov This reaction typically proceeds under basic catalysis to form α,β-unsaturated cyanoacetamide derivatives. These derivatives are themselves valuable intermediates for further synthetic transformations. researchgate.net

Another key transformation involves the reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). The active methylene group attacks the electrophilic carbon of DMF-DMA, leading to the formation of an enaminonitrile derivative, specifically (E)-2-cyano-3-(dimethylamino)-N-cyclohexyl-N-methylacrylamide. researchgate.net This enaminonitrile is a versatile intermediate, as the dimethylamino group can act as a good leaving group upon nucleophilic attack at the β-carbon, facilitating a variety of cyclization reactions. researchgate.net

| Reagent | Product Type | Significance |

| Aromatic Aldehydes | α,β-Unsaturated Acrylamides | Key intermediates for Michael additions and cycloadditions. researchgate.net |

| DMF-DMA | Enaminonitriles | Versatile precursors for heterocyclic synthesis. researchgate.net |

Cyclization Reactions and Heterocycle Formation via this compound Derivatives

Derivatives of this compound, particularly the enaminonitriles and α,β-unsaturated acrylamides formed from the active methylene group, are extensively used as synthons for constructing a wide range of heterocyclic compounds. researchgate.netresearchgate.net

Pyrazole (B372694) derivatives can be readily synthesized from intermediates derived from this compound. A common and efficient method involves the reaction of the corresponding enaminonitrile, (E)-2-cyano-3-(dimethylamino)-N-cyclohexyl-N-methylacrylamide, with hydrazine (B178648) derivatives. researchgate.net The reaction proceeds via a cyclocondensation mechanism where the hydrazine displaces the dimethylamino group and subsequently cyclizes with the nitrile function to form the stable aromatic pyrazole ring. youtube.com This method allows for the synthesis of various substituted pyrazoles by simply changing the hydrazine reagent. researchgate.net

| Reactant 1 | Reactant 2 | Product |

| (E)-2-cyano-3-(dimethylamino)-N-cyclohexyl-N-methylacrylamide | Hydrazine Hydrate (B1144303) | 5-Amino-N-cyclohexyl-N-methyl-1H-pyrazole-4-carboxamide |

| (E)-2-cyano-3-(dimethylamino)-N-cyclohexyl-N-methylacrylamide | Phenylhydrazine | 5-Amino-N-cyclohexyl-N-methyl-1-phenyl-1H-pyrazole-4-carboxamide |

The versatile cyanoacetamide scaffold is also instrumental in the synthesis of six-membered heterocycles like pyrimidines and pyridones.

Pyrimidines: The enaminonitrile derivative serves as a key precursor for pyrimidine (B1678525) synthesis. For instance, treatment of (E)-2-cyano-3-(dimethylamino)-N-cyclohexyl-N-methylacrylamide with guanidine (B92328) leads to the formation of a 2,4-diaminopyrimidine (B92962) derivative. researchgate.net The reaction involves the guanidine acting as a binucleophile, attacking the enaminonitrile and cyclizing to form the pyrimidine ring. nih.gov

Pyridones: 3-Cyano-2-pyridone derivatives can be synthesized through the condensation of N-substituted cyanoacetamides with 1,3-dicarbonyl compounds, such as acetylacetone, in a process known as the Guareschi-Thorpe reaction. researchgate.net This reaction is typically base-catalyzed and proceeds through a series of condensation and cyclization steps to yield the final pyridone product. mdpi.comsciforum.net Multicomponent reactions involving an aldehyde, an active methylene compound like this compound, and another reagent are also powerful methods for constructing highly substituted pyridone rings. researchgate.net

| Reagent(s) | Heterocyclic Product |

| Guanidine | 2,4-Diaminopyrimidine derivative researchgate.net |

| Acetylacetone (in presence of base) | 4,6-Dimethyl-3-cyano-2-pyridone derivative researchgate.net |

The reactivity of the enaminonitrile derived from this compound extends to the synthesis of various fused heterocyclic systems. These reactions typically involve the enaminonitrile reacting with a molecule containing two nucleophilic centers, leading to the formation of a new ring fused to the initial heterocycle.

For example, reacting the enaminonitrile with various amino-substituted heterocycles provides access to a range of fused pyrimidine systems. researchgate.net

Pyrazolo[1,5-a]pyrimidines: Formed by the reaction with 5-aminopyrazoles.

Triazolo[4,3-a]pyrimidines: Formed by the reaction with 3-amino-1,2,4-triazole.

Pyrimido[1,2-a]benzimidazoles: Formed by the reaction with 2-aminobenzimidazole.

These syntheses highlight the utility of the cyanoacetamide moiety as a versatile platform for generating complex molecular architectures of significant chemical and pharmacological interest. researchgate.net

Reaction Mechanism Elucidation for Key Transformations

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes in the synthesis of heterocycles from this compound derivatives.

The formation of a 5-aminopyrazole from the reaction of an enaminonitrile with hydrazine is a representative example. The mechanism is believed to proceed as follows:

Michael-type Addition: The hydrazine, acting as a nucleophile, attacks the electron-deficient β-carbon of the enaminonitrile's double bond. This leads to the formation of a transient acyclic intermediate.

Intramolecular Cyclization: The terminal amino group of the attached hydrazine moiety then performs a nucleophilic attack on the electrophilic carbon of the cyano group. This step forms the five-membered ring.

Elimination/Aromatization: The intermediate subsequently eliminates a molecule of dimethylamine. This is followed by a tautomerization step to yield the stable, aromatic 5-aminopyrazole ring system. nih.gov

Similarly, the synthesis of pyrazolo[1,5-a]pyrimidines from an enaminonitrile and an aminopyrazole involves an initial Michael addition of the exocyclic amino group of the aminopyrazole to the enaminonitrile. sapub.org This is followed by an intramolecular cyclization where the endocyclic pyrazole nitrogen attacks the cyano group, leading to the fused ring system after elimination and aromatization. sapub.org These mechanistic pathways underscore the predictable and versatile nature of the cyanoacetamide scaffold in building complex heterocyclic structures.

Advanced Spectroscopic and Chromatographic Characterization of 2 Cyano N Cyclohexyl N Methylacetamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. For 2-cyano-N-cyclohexyl-N-methylacetamide, a combination of ¹H, ¹³C, and dynamic NMR techniques provides detailed insights into its connectivity, electronic environment, and conformational dynamics.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the N-methyl, cyano-methylene, and cyclohexyl protons. Due to the restricted rotation around the amide C-N bond, two rotamers may be present in solution, potentially leading to a doubling of some signals. The N-methyl group, being directly attached to the nitrogen, would appear as a sharp singlet. The methylene (B1212753) protons (CH₂) adjacent to the electron-withdrawing nitrile group are expected to resonate as a singlet further downfield. The cyclohexyl protons would present as a series of complex, overlapping multiplets in the aliphatic region of the spectrum. The methine proton on the carbon attached to the nitrogen (N-CH) would be the most downfield of the cyclohexyl signals.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions. The presence of rotamers could lead to two distinct sets of signals for the N-CH₃ and N-CH protons.

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Cyclohexyl Protons (CH₂) | 1.0 - 1.9 | Multiplet (m) | A complex series of overlapping signals for the 10 protons on the cyclohexyl ring. |

| N-Methyl Protons (N-CH₃) | 2.8 - 3.1 | Singlet (s) | May appear as two singlets if rotation around the amide bond is slow on the NMR timescale. |

| Cyano-Methylene Protons (CH₂-CN) | 3.5 - 3.8 | Singlet (s) | Shifted downfield due to the anisotropic effect of the adjacent nitrile group. |

| Cyclohexyl Methine Proton (N-CH) | 3.9 - 4.5 | Multiplet (m) | Expected to be the most deshielded of the cyclohexyl protons due to attachment to the amide nitrogen. |

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule. For this compound, ten distinct signals are anticipated. The most downfield signal corresponds to the amide carbonyl carbon, a quaternary carbon with a characteristic chemical shift. The nitrile carbon also appears in a distinct region. The carbons of the cyclohexyl ring will appear in the aliphatic region, with the carbon atom bonded to the nitrogen (C-N) being the most deshielded among them.

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical ranges for similar functional groups.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| Cyclohexyl Carbons (C₂, C₃, C₄, C₅, C₆) | 25 - 35 | Aliphatic carbons of the cyclohexyl ring. |

| Cyano-Methylene Carbon (C H₂-CN) | 25 - 35 | Alpha to the nitrile group. |

| N-Methyl Carbon (N-C H₃) | 35 - 40 | Attached to the amide nitrogen. |

| Cyclohexyl Methine Carbon (N-C H) | 50 - 60 | The carbon of the cyclohexyl ring bonded to the nitrogen. |

| Nitrile Carbon (-C ≡N) | 115 - 120 | Quaternary carbon of the cyano group. |

| Amide Carbonyl Carbon (-C =O) | 165 - 175 | Quaternary carbonyl carbon, expected to be the most downfield signal. |

The structure of this compound presents two key areas of conformational interest amenable to dynamic NMR (DNMR) studies: the restricted rotation about the amide C-N bond and the chair-chair interconversion of the cyclohexyl ring.

At room temperature, rotation around the tertiary amide bond is slow on the NMR timescale, often leading to the observation of two distinct sets of signals (rotamers) for nearby protons, such as the N-methyl and N-CH groups. As the temperature is increased, these separate signals will broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal. By analyzing the spectra at different temperatures, the energy barrier (ΔG‡) for this rotational process can be calculated.

Similarly, the cyclohexyl ring undergoes rapid chair-to-chair flipping at room temperature, resulting in averaged signals for the axial and equatorial protons. Upon cooling to a sufficiently low temperature, this ring flip can be "frozen out" on the NMR timescale. This would lead to a more complex spectrum where axial and equatorial protons on the same carbon become chemically non-equivalent and exhibit distinct signals and coupling patterns. DNMR studies can thus provide critical thermodynamic data on the conformational equilibria of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The molecular formula for this compound is C₁₀H₁₆N₂O, corresponding to a monoisotopic mass of 180.1263 Da.

Under electron ionization (EI-MS), the molecular ion peak (M⁺•) at m/z 180 would be expected. A common and diagnostic fragmentation pathway for amides is the cleavage of the N-CO bond. unl.ptnih.gov This would lead to the formation of a cyclohexyl-methyl-iminium ion. Another characteristic fragmentation is alpha-cleavage, where the bond adjacent to the nitrogen atom is broken. The loss of the cyclohexyl group or fragmentation within the ring itself can also produce significant ions.

Interactive Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 180 | [C₁₀H₁₆N₂O]⁺• | Molecular Ion (M⁺•) |

| 139 | [C₈H₁₃NO]⁺• | Loss of cyanomethyl radical (•CH₂CN) |

| 112 | [C₇H₁₄N]⁺ | Cleavage of the N-CO bond, formation of N-methylcyclohexanaminium ion. |

| 98 | [C₆H₁₂N]⁺ | Loss of a methyl group from the m/z 112 fragment. |

| 83 | [C₆H₁₁]⁺ | Loss of the entire acetamide (B32628) group, forming a cyclohexyl cation. |

| 68 | [C₄H₆N]⁺ | Formation of the cyanoacetyl cation [CH₂(CN)CO]⁺. |

| 55 | [C₄H₇]⁺ | Common fragment from cyclohexyl ring cleavage. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations. The spectrum of this compound is characterized by two key absorptions.

First, a sharp and strong absorption band is expected in the region of 2260-2220 cm⁻¹ due to the C≡N (nitrile) stretching vibration. ya-ke.cnmiamioh.edu Second, a strong and prominent absorption band corresponding to the C=O stretching of the tertiary amide group should appear in the range of 1680-1630 cm⁻¹. spcmc.ac.in The absence of N-H bonds in this tertiary amide means there will be no N-H stretching bands typically seen around 3300 cm⁻¹. The spectrum will also contain various C-H stretching and bending vibrations in the 3000-2850 cm⁻¹ and 1450-1350 cm⁻¹ regions, respectively.

Interactive Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (sp³) | Stretch | 2850 - 3000 | Medium-Strong |

| C≡N (Nitrile) | Stretch | 2220 - 2260 | Medium-Sharp |

| C=O (Tertiary Amide) | Stretch (Amide I Band) | 1630 - 1680 | Strong |

| C-H (Alkyl) | Bend | 1350 - 1470 | Variable |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Separation Studies

High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, Ultra-Performance Liquid Chromatography (UPLC), are essential techniques for assessing the purity of this compound and for separating it from starting materials, byproducts, or derivatives.

Given the moderate polarity of the molecule, reversed-phase (RP) chromatography would be the method of choice. sielc.com A typical RP-HPLC or UPLC system would employ a C18 (octadecylsilyl) stationary phase. The mobile phase would likely consist of a gradient or isocratic mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., water with 0.1% formic acid for mass spectrometry compatibility). nih.govdaneshyari.com Detection is commonly achieved using a UV detector, monitoring at a wavelength where the amide chromophore absorbs, typically around 200-220 nm.

This methodology allows for the rapid and efficient quantification of the compound's purity, with impurities appearing as separate peaks with different retention times. The use of smaller particle sizes in UPLC columns (typically <2 µm) enables faster analysis times and superior resolution compared to traditional HPLC. sielc.com

Table 5: Typical HPLC/UPLC Conditions for Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 100 x 4.6 mm, 3.5 µm for HPLC; 50 x 2.1 mm, 1.7 µm for UPLC) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Elution Mode | Gradient or Isocratic (e.g., 30:70 v/v A:B) |

| Flow Rate | 0.5 - 1.0 mL/min (HPLC); 0.3 - 0.6 mL/min (UPLC) |

| Column Temperature | 25 - 40 °C |

| Detection | UV at ~210 nm |

Reverse-Phase HPLC Methodologies

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a primary technique for the separation, identification, and quantification of moderately polar to nonpolar compounds. For the analysis of this compound, RP-HPLC methods would typically be developed to ensure high resolution, sensitivity, and reproducibility. While specific validated methods for this exact compound are not extensively detailed in publicly available literature, methodologies for structurally similar compounds, such as 2-cyano-N-methylacetamide and other N-substituted cyanoacetamides, provide a strong basis for its analysis. sielc.comsielc.comajpaonline.com

A common approach involves the use of a C18 stationary phase, which offers excellent hydrophobic retention for a wide range of organic molecules. ajpaonline.comnih.gov The mobile phase generally consists of a mixture of an organic solvent, most commonly acetonitrile, and an aqueous component. sielc.comsielc.comajpaonline.comnih.gov The ratio of the organic to the aqueous phase can be optimized in either an isocratic (constant composition) or gradient (varied composition) elution mode to achieve the desired separation of the main compound from any impurities or related derivatives.

To improve peak shape and resolution, an acid modifier is often added to the mobile phase. Phosphoric acid is effective for UV detection, while volatile acids like formic acid or trifluoroacetic acid are preferred for mass spectrometry compatibility. sielc.comsielc.com The selection of the stationary phase, mobile phase composition, and detector wavelength are critical parameters that are optimized during method development.

Below are representative tables outlining typical RP-HPLC parameters used for the analysis of related cyanoacetamide derivatives, which would be applicable for developing a method for this compound.

Table 1: Typical RP-HPLC Method Parameters for Analysis of N-Substituted Cyanoacetamides

| Parameter | Typical Conditions |

| Stationary Phase | C18 (Octadecyl-silica) |

| Column Dimensions | e.g., 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and Water mixture |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection | UV-Vis (e.g., 210-230 nm) |

| Injection Volume | 10 - 20 µL |

Table 2: Example Isocratic and Gradient Elution Programs

| Isocratic Method Example | |

| Mobile Phase Composition | Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid |

| Run Time | 15 minutes |

| Gradient Method Example | |

| Time (min) | % Acetonitrile |

| 0 | 30 |

| 15 | 80 |

| 20 | 80 |

| 21 | 30 |

| 25 | 30 |

Mass Spectrometry Compatible Eluents

For unequivocal identification and structural characterization, coupling HPLC with mass spectrometry (LC-MS) is the definitive analytical approach. The choice of mobile phase components is critical for successful LC-MS analysis, as they must be volatile and not interfere with the ionization process in the mass spectrometer source.

Non-volatile buffers, such as phosphate, are incompatible with mass spectrometry and must be replaced with volatile alternatives. sielc.comsielc.com Formic acid is a widely used mobile phase additive in LC-MS as it is volatile and aids in the protonation of analytes, leading to enhanced signal intensity in positive ion electrospray ionization (ESI) mode. sielc.comsielc.comnih.gov Ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can also be used as buffers to control the pH of the mobile phase while maintaining MS compatibility.

The organic component of the mobile phase, typically acetonitrile or methanol, should be of high purity (LC-MS grade) to minimize background noise and ensure accurate mass measurements. The selection of the eluent system is tailored to the specific ionization characteristics of this compound and its potential derivatives.

Table 3: Mass Spectrometry Compatible Mobile Phase Systems

| Aqueous Component | Organic Component | Typical Concentration of Additive | Ionization Mode Suitability |

| Water | Acetonitrile | 0.1% Formic Acid | Positive Ion ESI |

| Water | Methanol | 0.1% Formic Acid | Positive Ion ESI |

| 10 mM Ammonium Formate (pH adjusted with Formic Acid) | Acetonitrile | - | Positive and Negative Ion ESI |

| 10 mM Ammonium Acetate (pH adjusted with Acetic Acid) | Methanol | - | Positive and Negative Ion ESI |

In a typical LC-MS analysis, nitrogen gas is often used as the desolvation and cone gas to assist in the evaporation of the mobile phase and the generation of gas-phase ions. nih.gov For tandem mass spectrometry (MS/MS) experiments, which are used for structural elucidation, an inert collision gas such as argon is employed to induce fragmentation of the parent ion. nih.gov The optimization of these MS parameters is essential for achieving the required sensitivity and obtaining comprehensive structural information for this compound and its related species.

Role As a Chemical Building Block and Scaffold in Advanced Chemical Research

Contribution to Complex Molecular Architecture Design

The structure of 2-cyano-N-cyclohexyl-N-methylacetamide is well-suited for the design of complex molecules. The cyano and amide functionalities provide sites for chemical reactions that can lead to the formation of new rings and the introduction of additional functional groups. While extensive research detailing its application in total synthesis or the construction of intricate natural products is not widely documented, its role as a precursor in the synthesis of complex heterocyclic systems like pteridines demonstrates its potential. google.com The cyclohexyl and methyl substituents on the amide nitrogen also influence the solubility, conformation, and steric properties of the resulting molecules, which can be a critical design element in medicinal chemistry.

Utility in Library Synthesis and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a strategy used to create libraries of structurally diverse small molecules for high-throughput screening and drug discovery. The goal is to explore a wide range of chemical space to identify novel bioactive compounds. Compounds like this compound are valuable in DOS because the reactive cyanoacetamide group can be used as a starting point to generate a variety of different molecular scaffolds. By reacting it with a range of different chemical partners, a single starting material can give rise to a large and diverse collection of products. Although specific, large-scale library synthesis projects utilizing this compound are not prominently featured in publicly available literature, the chemical principles of its core structure make it an ideal candidate for such synthetic strategies.

Precursor in Medicinal Chemistry Research and Lead Compound Generation

The most clearly documented role for this compound is as a precursor for generating molecules of medicinal interest. Its ability to participate in reactions that form heterocyclic rings is particularly important, as these structures are common motifs in many pharmaceuticals.

The synthesis of pyrimidine (B1678525) derivatives is a significant area of medicinal chemistry, as the pyrimidine ring is a core component of many biologically active compounds. A notable application of this compound is its use as a reactant in the synthesis of pteridine (B1203161) derivatives. google.com Pteridines are bicyclic heterocyclic compounds that contain a pyrimidine ring fused to a pyrazine (B50134) ring. In a documented synthetic route, this compound is reacted with a substituted pyrimidine to construct N-(cycloalkyl)-pteridinecarboxamides, demonstrating its direct utility in forming complex pyrimidine-based scaffolds. google.com

While the cyanoacetamide group is also a common precursor for the synthesis of pyridone scaffolds, specific examples detailing the use of this compound for this purpose are not readily found in published research. However, the general reaction mechanism involves the condensation of the active methylene (B1212753) group in the cyanoacetamide with a 1,3-dicarbonyl compound or a related synthon to form the pyridone ring.

Beyond pyrimidines, the chemical reactivity of this compound allows for its theoretical application in the synthesis of numerous other heterocyclic frameworks. The active methylene and cyano groups can react with various bifunctional reagents to yield a wide range of five- and six-membered rings. For instance, reaction with hydrazine (B178648) derivatives can lead to pyrazoles, while reaction with hydroxylamine (B1172632) can produce isoxazoles. Its documented use in forming the complex pteridine system underscores its potential as a versatile building block for a multitude of heterocyclic structures relevant to ongoing chemical and pharmaceutical research. google.com

Future Research Directions and Methodological Advancements for 2 Cyano N Cyclohexyl N Methylacetamide Studies

Optimization of Sustainable Synthetic Pathways

The pursuit of environmentally benign chemical processes is a central theme in modern synthetic chemistry. rsc.orgmdpi.com For 2-cyano-N-cyclohexyl-N-methylacetamide, future research will likely focus on optimizing its synthesis to align with the principles of green chemistry. rsc.orgmdpi.com Traditional synthetic routes for similar N-substituted cyanoacetamides often involve the condensation of amines with cyanoacetic acid derivatives. periodikos.com.br While effective, these methods can sometimes rely on harsh reaction conditions, hazardous solvents, and produce significant waste.

Future methodological advancements are expected to explore alternative, more sustainable approaches. Microwave-assisted organic synthesis, for instance, has emerged as a powerful tool for accelerating reaction rates, improving yields, and reducing energy consumption in the synthesis of various organic compounds, including cyanoacetamide derivatives. researchgate.netnih.gov The application of microwave irradiation to the synthesis of this compound could offer a more efficient and environmentally friendly alternative to conventional heating methods.

Furthermore, the development of solvent-free reaction conditions or the use of greener solvents, such as water or bio-based solvents, will be a key area of investigation. mdpi.comresearchgate.net The goal is to minimize the environmental footprint of the synthesis by reducing or eliminating the use of volatile and toxic organic solvents. mdpi.com Catalyst development will also play a crucial role, with a focus on designing highly efficient and recyclable catalysts to improve the atom economy of the reaction.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. | Optimization of microwave parameters (power, temperature, time) for the specific synthesis. |

| Solvent-Free Reactions | Elimination of solvent waste, simplified purification. | Development of solid-state or neat reaction conditions. |

| Green Solvents | Reduced environmental impact and toxicity. | Exploration of water, ionic liquids, or bio-derived solvents as reaction media. |

| Catalysis | Increased reaction efficiency, potential for recyclability. | Design of novel, highly active, and selective catalysts for the amidation reaction. |

Development of Novel Derivatization Strategies

The core structure of this compound provides a versatile scaffold for the synthesis of a wide range of derivatives with potentially diverse chemical and biological properties. The active methylene (B1212753) group adjacent to the nitrile is a key reactive site, enabling various chemical transformations. periodikos.com.br

A primary strategy for derivatization is the Knoevenagel condensation, which involves the reaction of the active methylene group with aldehydes or ketones. periodikos.com.brnih.gov This reaction leads to the formation of α,β-unsaturated cyanoacetamide derivatives, which are valuable intermediates in the synthesis of various heterocyclic compounds. periodikos.com.brnih.govnih.gov Future research will likely explore the use of a broad range of aromatic and heterocyclic aldehydes to generate a library of novel derivatives of this compound. periodikos.com.br

Beyond the Knoevenagel condensation, other derivatization strategies could be explored. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions to form heterocyclic rings. The amide functionality itself can also be a site for further modification, although this is generally less common.

| Derivatization Strategy | Reactive Site | Potential Products |

| Knoevenagel Condensation | Active Methylene Group | α,β-Unsaturated cyanoacetamides |

| Nitrile Group Hydrolysis | Nitrile Group | Carboxylic acids, amides |

| Cycloaddition Reactions | Nitrile Group | Heterocyclic compounds (e.g., tetrazoles) |

The synthesis of such derivatives is crucial for establishing structure-activity relationships (SAR), where the biological activity of a series of related compounds is correlated with their chemical structure. researchgate.netmdpi.com This information is invaluable in the rational design of new molecules with desired properties.

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the chemical behavior of molecules. nih.govmdpi.comnih.gov For this compound, advanced computational modeling can provide deep insights into its structure-reactivity relationships.

DFT calculations can be employed to determine the optimized molecular geometry, electronic properties, and vibrational frequencies of the molecule. tandfonline.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, collectively known as frontier molecular orbitals, can reveal important information about the molecule's reactivity and its ability to participate in chemical reactions. nih.gov The HOMO-LUMO energy gap is a key indicator of chemical stability. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify the electrophilic and nucleophilic sites within the molecule. This information is critical for predicting how the molecule will interact with other reagents and for understanding its intermolecular interactions.

Computational studies can also be used to model the reaction mechanisms of derivatization reactions, such as the Knoevenagel condensation. researchgate.net By calculating the energies of reactants, transition states, and products, researchers can elucidate the reaction pathway and identify the rate-determining step. This understanding can then be used to optimize reaction conditions and improve yields.

| Computational Method | Information Gained | Application |

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, HOMO-LUMO energies. | Prediction of reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Electron density distribution, electrophilic/nucleophilic sites. | Understanding intermolecular interactions and reaction sites. |

| Reaction Pathway Modeling | Transition state energies, reaction mechanisms. | Optimization of synthetic routes. |

Integration with High-Throughput Screening for Chemical Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, allowing for the rapid testing of large libraries of compounds for their biological activity. nih.govtdcommons.airesearchgate.net The integration of this compound and its derivatives into HTS campaigns could significantly accelerate the discovery of new bioactive molecules.

To facilitate HTS, a diverse library of derivatives based on the this compound scaffold would first need to be synthesized, as discussed in the derivatization section. These compounds could then be screened against a wide range of biological targets, including enzymes, receptors, and whole cells, using various assay formats. nih.govresearchgate.net

Common HTS assays include biochemical assays that measure the activity of a purified target protein and cell-based assays that assess the effect of a compound on a cellular process. nih.govnuvisan.com The choice of assay depends on the biological question being addressed. For example, to identify enzyme inhibitors, a biochemical assay measuring enzyme activity would be appropriate. To find compounds that affect a specific signaling pathway, a cell-based reporter gene assay might be used. nuvisan.com

The data generated from HTS can be used to identify "hits"—compounds that exhibit a desired biological activity. These hits can then be further optimized through medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties. Computational models can also be developed based on HTS data to predict the activity of new, unsynthesized compounds, further accelerating the discovery process. nih.gov

| HTS Approach | Description | Relevance to this compound |

| Biochemical Assays | Measure the effect of compounds on purified biological targets (e.g., enzymes). | Screening for inhibitors or activators of specific enzymes. |

| Cell-Based Assays | Assess the effect of compounds on cellular functions or pathways. | Identifying compounds with effects on cell viability, signaling, etc. |

| High-Content Screening (HCS) | Uses automated microscopy to measure multiple cellular parameters. | Detailed phenotypic profiling of compound effects. |

Exploration of Stereoselective Synthesis of Chiral Analogs

While this compound itself is achiral, the introduction of stereocenters into its structure could lead to the development of chiral analogs with unique stereospecific properties. The biological activity of chiral molecules is often highly dependent on their stereochemistry, with one enantiomer frequently exhibiting significantly higher potency or a different pharmacological profile than the other.

Future research in this area would involve the design and stereoselective synthesis of chiral analogs of this compound. This could be achieved by introducing chiral substituents on the cyclohexyl ring or by modifying the acetamide (B32628) backbone to create a stereocenter.

The development of stereoselective synthetic methods, such as asymmetric catalysis, would be essential for accessing enantiomerically pure or enriched chiral analogs. These methods would allow for the controlled formation of the desired stereoisomer, which is crucial for evaluating the biological activity of individual enantiomers.

Once synthesized, the chiral analogs would need to be characterized to confirm their absolute configuration, typically using techniques such as X-ray crystallography or chiral chromatography. Subsequent biological evaluation would then be necessary to determine if there is a stereochemical preference for a particular biological target. This exploration of stereoselectivity could open up new avenues for the development of more potent and selective therapeutic agents based on the this compound scaffold.

Q & A

Q. How can researchers design derivatives with improved metabolic stability?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., fluorine) at the cyclohexyl ring to reduce cytochrome P450-mediated oxidation. Validate stability in microsomal assays and compare with parent compound .

Key Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.